molecular formula C11H13NO4S B12533412 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester CAS No. 18303-03-2

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester

Cat. No.: B12533412
CAS No.: 18303-03-2
M. Wt: 255.29 g/mol
InChI Key: HALDYKDFJGIARW-UHFFFAOYSA-N
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Description

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of a carbamic acid ester group attached to a 4-methylphenylsulfonyl moiety and a 2-propenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester typically involves the reaction of 4-methylphenylsulfonyl chloride with 2-propenyl alcohol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

4-methylphenylsulfonyl chloride+2-propenyl alcoholbaseCarbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester\text{4-methylphenylsulfonyl chloride} + \text{2-propenyl alcohol} \xrightarrow{\text{base}} \text{this compound} 4-methylphenylsulfonyl chloride+2-propenyl alcoholbase​Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester involves the interaction of its ester group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound acts as an inhibitor by forming stable carbamate adducts .

Comparison with Similar Compounds

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester: can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the nature of the ester group, which can influence their reactivity and applications. This compound is unique due to its 2-propenyl group, which imparts specific reactivity and stability characteristics.

Properties

CAS No.

18303-03-2

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

prop-2-enyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C11H13NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

HALDYKDFJGIARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC=C

Origin of Product

United States

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